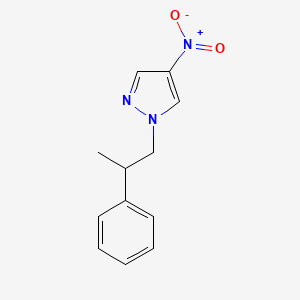

![molecular formula C10H7F2N3O2 B6362568 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240567-86-5](/img/structure/B6362568.png)

1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole” is a chemical compound. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .科学研究应用

Stability Indicating Assays

This compound has been used in the development of stability indicating assays for the determination of Rufinamide, an antiepileptic drug . The assays are applied on dosage forms and are capable of determining Rufinamide in the presence of its alkaline degradation product .

Photodimerization Studies

The compound has been involved in photodimerization studies . Specifically, it has been used in the study of the photodimerization process of chalcones . The photodimerization process involves the transient triplet excited state of chalcones .

Antiproliferative Activity

The compound has shown antiproliferative activity in in vitro cytotoxicity against HT29 (human colorectal cancer) and SGC7901 (human gastric cancer cell) .

Inhibitor of Tubulin Polymerization

Fluorinated chalcones, including this compound, have been found to inhibit tubulin polymerization . This makes them very efficient antimitotic agents, compromising tumor formation .

Inhibitor of Nitric Oxide Production

The compound has been found to inhibit the production of nitric oxide with a calcium-dependent metabolism . This means it can act as an antiarthritic .

Synthesis of Azapentalenes

The compound has been used in the synthesis of azapentalenes . This is achieved via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .

属性

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-9-2-1-3-10(12)8(9)6-14-5-7(4-13-14)15(16)17/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFPVMYAXSPLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)

![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)